3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazepane ring, a fluorophenyl group, and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution, and the chromenone moiety is synthesized through a series of condensation reactions. The final step involves coupling these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, which are valuable in therapeutic research.
Industry: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity, useful in electronics and materials science.
Mechanism of Action
The mechanism of action of 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one involves its interaction with molecular targets in biological systems. The fluorophenyl group may enhance binding affinity to certain receptors, while the thiazepane ring could influence the compound’s overall conformation and stability. Pathways involved might include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds share the sulfur-containing heterocycle but differ in their overall structure and properties.
Indole Derivatives: Indoles also feature a fused ring system and are known for their diverse biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure and are of interest in medicinal chemistry.
Uniqueness
3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other compounds. The presence of the fluorophenyl group, thiazepane ring, and chromenone moiety together creates a compound with potential for diverse applications and interactions.
Biological Activity
The compound 3-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiazepane ring, a chromanone core, and a fluorophenyl substituent, which may influence its reactivity and interactions with biological targets. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C21H18FNO3S with a molecular weight of 383.4 g/mol. The structure includes:
- A thiazepane ring , which is known for its diverse biological activities.
- A chromanone moiety , which contributes to the compound's pharmacological properties.
- A fluorophenyl group , which enhances lipophilicity and may affect binding interactions with biological targets.
Biological Activity
The biological activity of this compound can be categorized into several key areas based on existing literature and structural analysis.
Anticancer Properties
Compounds containing thiazepane rings have been studied for their anticancer potential. The unique structural features of this compound suggest it may interact with various molecular targets involved in cancer cell proliferation and survival. For instance, studies have shown that thiazepane derivatives can inhibit specific kinases and modulate apoptotic pathways, leading to reduced tumor growth.
Anti-inflammatory Effects
The presence of the chromanone structure has been linked to anti-inflammatory activity. Chromanones have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. The incorporation of the thiazepane ring may further enhance these effects by providing additional mechanisms for modulation of inflammatory pathways.
Neuroprotective Activity
Research indicates that compounds with similar structures exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or by acting as antioxidants. The fluorophenyl group may contribute to these effects by influencing the compound's interaction with neuronal receptors .
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with neurotransmitter receptors could mediate neuroprotective effects.
- Oxidative Stress Reduction : The antioxidant properties associated with chromanones could mitigate oxidative damage in cells.
Case Study 1: Anticancer Activity
A study investigating a series of thiazepane derivatives found that modifications at the 7-position significantly enhanced cytotoxicity against various cancer cell lines. The introduction of a fluorophenyl group was particularly noted to increase potency due to improved interactions with target proteins involved in cancer signaling pathways .
Case Study 2: Anti-inflammatory Effects
In vitro studies have demonstrated that similar chromanone derivatives can reduce the production of inflammatory mediators in macrophages. The addition of thiazepane structures was shown to enhance this effect, suggesting a synergistic mechanism that warrants further exploration.
Research Findings
Recent research has highlighted the importance of optimizing synthesis methods for compounds like this compound to achieve higher yields and purity, which is crucial for pharmacological testing. Additionally, computational studies have indicated favorable binding affinities for this compound with several biological targets, reinforcing its potential as a therapeutic agent.
Properties
IUPAC Name |
3-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3S/c22-17-7-3-2-6-15(17)19-9-10-23(11-12-27-19)20(24)16-13-14-5-1-4-8-18(14)26-21(16)25/h1-8,13,19H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVOOIRTJQJSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.